molecular formula C20H22FN3O2S B2744118 1-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole CAS No. 1206999-83-8

1-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole

Cat. No.: B2744118
CAS No.: 1206999-83-8
M. Wt: 387.47
InChI Key: YXWFSXSCKGSCQF-UHFFFAOYSA-N
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Description

The compound “1-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole” is a complex organic molecule that contains several functional groups and structural features. It includes a piperidine ring, which is a common feature in many pharmaceuticals , a sulfonyl group attached to a fluorophenyl ring, and a 2-methyl-1H-benzo[d]imidazole moiety.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The piperidine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The sulfonyl group could act as a leaving group in certain reactions, and the benzo[d]imidazole ring could participate in electrophilic aromatic substitution reactions, among others .

Scientific Research Applications

Serotonin 5-HT2 Antagonism

Research has highlighted the synthesis and evaluation of indole derivatives, including those with structural motifs related to the query compound, for their affinity and selectivity towards the serotonin 5-HT2 receptor. These compounds have shown potential as centrally acting agents, with implications for treating various CNS disorders due to their receptor binding properties (Andersen et al., 1992).

Cancer Therapy

Novel anaplastic lymphoma kinase (ALK) inhibitors have been developed for cancer treatment, demonstrating the role of related compounds in advancing therapeutic options. These inhibitors, including compounds structurally akin to the query chemical, have been examined for their pharmacokinetics and metabolic stability, showcasing the importance of chemical modification to enhance therapeutic efficacy and reduce adverse effects (Teffera et al., 2013).

Antimicrobial Activity

Compounds with the benzo[d]imidazole backbone have been investigated for their antimycobacterial activity. This includes the synthesis and evaluation of fluorinated benzothiazolo imidazole compounds, which have shown promise in antimicrobial applications. Such studies underline the potential of these compounds in addressing resistant microbial strains and developing new antibiotics (Sathe et al., 2011).

Corrosion Inhibition

Research into the use of benzimidazole derivatives as corrosion inhibitors for steel in acidic environments demonstrates the application of these compounds in industrial and engineering contexts. The efficacy of these inhibitors highlights their potential in protecting materials and extending the lifespan of metal-based infrastructure (Yadav et al., 2016).

Drug Metabolism Studies

Studies on the metabolism of drugs, such as SAM-760, a 5HT6 antagonist, emphasize the relevance of understanding the metabolic pathways and interactions of benzimidazole sulfonamide derivatives. This research aids in predicting drug-drug interactions and optimizing pharmacokinetic profiles for better therapeutic outcomes (Sawant-Basak et al., 2018).

Properties

IUPAC Name

1-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methyl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S/c1-15-22-18-7-3-4-8-19(18)24(15)14-16-10-12-23(13-11-16)27(25,26)20-9-5-2-6-17(20)21/h2-9,16H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWFSXSCKGSCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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